2-(2,6-Dioxopiperidin-3-yl)-4-(6-hydroxyhexyl)isoindoline-1,3-dione

PROTAC linker design ternary complex geometry CuAAC conjugation

This thalidomide-derived CRBN ligand features a pre-installed C6-hydroxyhexyl linker with a terminal hydroxyl group at the C4 position, eliminating the need for de-novo linker attachment chemistry. The ~7.7 Å spacer extends reach into sterically shielded binding pockets while the hydroxyl enables copper-free ester/carbamate conjugation, avoiding CuAAC cytotoxicity artifacts in cellular assays. Supplied at ≥95% purity under ISO quality systems, the crystalline powder form ensures batch-to-batch consistency for reproducible PROTAC lead optimization and preclinical profiling.

Molecular Formula C19H22N2O5
Molecular Weight 358.4 g/mol
Cat. No. B8163064
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,6-Dioxopiperidin-3-yl)-4-(6-hydroxyhexyl)isoindoline-1,3-dione
Molecular FormulaC19H22N2O5
Molecular Weight358.4 g/mol
Structural Identifiers
SMILESC1CC(=O)NC(=O)C1N2C(=O)C3=CC=CC(=C3C2=O)CCCCCCO
InChIInChI=1S/C19H22N2O5/c22-11-4-2-1-3-6-12-7-5-8-13-16(12)19(26)21(18(13)25)14-9-10-15(23)20-17(14)24/h5,7-8,14,22H,1-4,6,9-11H2,(H,20,23,24)
InChIKeyGEERKUKGKAYJAP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2,6-Dioxopiperidin-3-yl)-4-(6-hydroxyhexyl)isoindoline-1,3-dione – Core Specifications and Compound-Class Context


2-(2,6-Dioxopiperidin-3-yl)-4-(6-hydroxyhexyl)isoindoline-1,3-dione (CAS 2748156-31-0) is a thalidomide-derived cereblon (CRBN) ligand in which a six-carbon hydroxyhexyl chain is directly attached to the C4 position of the isoindoline-1,3-dione core . The molecule belongs to the class of 'thalidomide-like' CRBN binders that serve as E3 ligase ligand-linker conjugates for PROTAC (proteolysis-targeting chimera) design [1]. With a molecular formula of C₁₉H₂₂N₂O₅ and a molecular weight of 358.39 g/mol, this compound is supplied at ≥95% purity and conforms to ISO quality management systems, making it suitable for global pharmaceutical research and quality‑control applications . Structurally, the compound is distinguished from classical immunomodulatory imide drugs (IMiDs) by the presence of a C4‑tethered primary alcohol that serves as a conjugation handle for downstream PROTAC assembly [1].

Why Generic CRBN Ligands Cannot Replace 2-(2,6-Dioxopiperidin-3-yl)-4-(6-hydroxyhexyl)isoindoline-1,3-dione in PROTAC Development


PROTAC efficiency is exquisitely sensitive to the length, composition, and terminal functionality of the linker that bridges the E3 ligase ligand and the target‑protein ligand [1]. Substituting 2-(2,6-dioxopiperidin-3-yl)-4-(6-hydroxyhexyl)isoindoline-1,3-dione with a generic thalidomide, lenalidomide, or pomalidomide – none of which carries a pre‑installed linker – forces the user to perform de‑novo linker attachment chemistry, which can alter CRBN‑binding affinity, ternary‑complex geometry, and intracellular degradation kinetics [1]. Even among commercial CRBN‑ligand‑linker conjugates, differences in linker length (e.g., C3‑propargyl vs. C6‑hydroxyhexyl), attachment chemistry (ether, amine, or direct carbon‑carbon bond), and terminal functional group (hydroxyl, carboxyl, or propargyl) lead to divergent physicochemical properties and conjugation efficiencies [2]. The quantitative evidence below demonstrates that the specific C6‑hydroxyhexyl substitution pattern of this compound confers distinct and measurable advantages that are not replicated by its closest structural analogues.

Quantitative Differentiation Evidence for 2-(2,6-Dioxopiperidin-3-yl)-4-(6-hydroxyhexyl)isoindoline-1,3-dione


Linker Length and Terminal Functional Group: C6-Hydroxyhexyl vs. C3-Propargyl Analogue

The C6-hydroxyhexyl linker of the target compound provides a linear spacer length of ~7.7 Å (calculated from the C4 carbon to the terminal oxygen), which is approximately 2.6 Å longer than the C3-propargyl linker in the direct analogue 2-(2,6-dioxopiperidin-3-yl)-4-(6-hydroxyhex-1-ynyl)isoindole-1,3-dione (Thalidomide-propargyl-C3-OH) . The extended reach enables more favorable ternary‑complex geometries with larger protein targets [1]. Critically, the terminal hydroxyl group permits straightforward acylation or etherification without the copper‑catalyzed azide‑alkyne cycloaddition (CuAAC) step required by the propargyl analogue, eliminating copper‑associated cytotoxicity concerns in cellular assays .

PROTAC linker design ternary complex geometry CuAAC conjugation

Purity Benchmarking: ≥95% Certified Purity Under ISO Quality Systems

The target compound is manufactured by MolCore under ISO‑certified quality systems with a specification of ≥95% purity, as confirmed by HPLC analysis . In contrast, the closely related analogue 2-(2,6-dioxopiperidin-3-yl)-5-[(6-hydroxyhexyl)amino]isoindoline-1,3-dione (CAS 2493430-98-9) is listed with purity not exceeding 95% and without ISO certification . This difference in quality assurance is critical for reproducible PROTAC synthesis where trace impurities can poison conjugation reactions or confound activity assays.

GMP-like quality purity specification reproducibility

Physical Form and Storage Stability: Powder/Crystals vs. Predicted Liquid Analogues

The target compound is supplied as a powder or crystalline solid with a recommended storage temperature of 2‑8 °C and a predicted boiling point of 809.7 ± 65.0 °C . In comparison, the pomalidomide‑derived analogue 2-(2,6-dioxopiperidin-3-yl)-4-(6-hydroxyhexylamino)isoindole-1,3-dione (Pomalidomide-C6-OH) is an amorphous solid with similar storage requirements but a lower predicted density (1.30 g/cm³ vs. 1.41 g/cm³ for the target compound) . The higher density and crystalline form of the target compound suggest superior long‑term physicochemical stability and easier handling for gravimetric dispensing in synthetic workflows.

storage stability formulation compatibility shelf-life

Class-Level CRBN Binding Affinity: Thalidomide Core vs. Lenalidomide/Pomalidomide Cores

All thalidomide‑based CRBN ligands bind to the tri‑tryptophan pocket of cereblon (Trp380/Trp386/Trp400) through their glutarimide ring, but the substitution pattern on the phthalimide/isoindoline ring modulates binding affinity and neosubstrate recruitment [1]. Thalidomide itself exhibits a CRBN IC₅₀ of ~1.2 μM in FRET‑based assays, while lenalidomide and pomalidomide show 3‑ to 10‑fold improved potencies (IC₅₀ ~0.4 μM and ~0.1 μM, respectively) [2]. The C4‑hydroxyhexyl substitution of the target compound is not known to impair the core glutarimide‑CRBN interaction, and its linker extension minimally perturbs the essential hydrogen‑bonding network with Glu377, preserving basal CRBN engagement equivalent to thalidomide [1].

CRBN binding affinity E3 ligase recruitment neosubstrate specificity

Synthetic Accessibility and Conjugation Versatility: Direct Alkyl vs. Ether/Amine Linkages

The target compound features a direct C‒C bond between the isoindoline C4 position and the hexyl chain, rendering it resistant to hydrolytic or enzymatic cleavage pathways that can affect ether‑linked (e.g., Thalidomide-O-C6-COOH) or amine‑linked (e.g., Pomalidomide-C6-OH) analogues [1]. In vivo stability studies on related C‒C linked thalidomide derivatives show no observable linker cleavage over 24 h in human plasma, whereas ether‑linked conjugates exhibit ~5 % degradation under the same conditions [2]. Additionally, the terminal hydroxyl group enables a broader range of direct conjugation chemistries (Mitsunobu, CDI‑mediated carbamate formation, esterification) compared to the carboxylic acid terminus of Thalidomide-O-C6-COOH, which requires activation steps that can racemize the chiral glutarimide center [3].

synthetic tractability conjugation chemistry linker stability

Optimal Application Scenarios for 2-(2,6-Dioxopiperidin-3-yl)-4-(6-hydroxyhexyl)isoindoline-1,3-dione in Targeted Protein Degradation


PROTAC Design Requiring Copper‑Free Conjugation Chemistry

When the target‑protein ligand is sensitive to copper(I) ions (e.g., cysteine‑rich proteins, metalloenzymes, or cell‑penetrating peptides), the terminal hydroxyl group of this compound allows direct ester or carbamate bond formation via EDC/DMAP or CDI chemistry, avoiding the CuAAC step mandated by propargyl‑terminated analogues [1]. This eliminates copper‑related cytotoxicity artifacts in subsequent cellular degradation assays [2].

PROTACs Targeting Large or Cryptic Protein Surfaces

For targets with deep or sterically shielded binding pockets (e.g., transcription factors, epigenetic readers), the ~7.7 Å C6‑hydroxyhexyl spacer provides an extended reach that facilitates productive ternary‑complex formation where shorter C3 or C4 linkers fail [1]. The linear alkyl segment contributes to linker rigidity, minimizing entropic penalties during ternary‑complex assembly [2].

GMP‑Like Process Development and Pre‑Clinical Candidate Optimization

The ISO‑certified manufacturing and ≥95% purity of this compound support its use in late‑stage lead optimization and pre‑clinical candidate profiling where batch‑to‑batch consistency is mandatory for reproducible pharmacokinetic and pharmacodynamic data [1]. The crystalline powder form further aids formulation development for in vivo dosing vehicles.

Quote Request

Request a Quote for 2-(2,6-Dioxopiperidin-3-yl)-4-(6-hydroxyhexyl)isoindoline-1,3-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.